Superior Cytoprotective Potency of Decylubiquinone vs. Idebenone in a Friedreich's Ataxia Cell Model
Decylubiquinone demonstrates a ~10-fold higher potency than idebenone in protecting Friedreich's Ataxia (FRDA) patient fibroblasts from glutathione depletion-induced cell death [1].
| Evidence Dimension | EC50 for protection against BSO-induced cell death |
|---|---|
| Target Compound Data | 56 ± 4 nM |
| Comparator Or Baseline | Idebenone: 551 ± 23 nM |
| Quantified Difference | ~10-fold lower EC50 (higher potency) |
| Conditions | FRDA patient-derived fibroblasts treated with L-buthionine sulfoximine (BSO) to deplete glutathione |
Why This Matters
This ~10-fold potency advantage in a disease-relevant cellular model provides a quantifiable basis for selecting Decylubiquinone over Idebenone for in vitro studies of cytoprotection and mitochondrial oxidative stress.
- [1] Khdour OM, et al. Identification of a novel class of small molecules that protect Friedreich ataxia fibroblasts from glutathione depletion-induced cell death. J Med Chem. 2014;57(10):4024-38. (Data reported in Table 1 of PMC4027425). View Source
